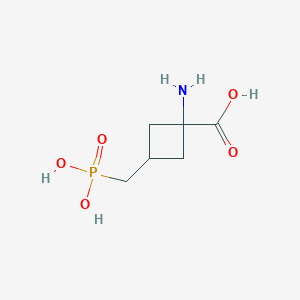
1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid is a unique compound with the molecular formula C₆H₁₂NO₅P and a molecular weight of 209.137 g/mol This compound is characterized by the presence of a cyclobutane ring, an amino group, a phosphonomethyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclobutanone with a phosphonomethylating agent under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely .
化学反应分析
Types of Reactions
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-Amino-2-(phosphonomethyl)cyclobutanecarboxylic acid
- 1-Amino-4-(phosphonomethyl)cyclobutanecarboxylic acid
- 1-Amino-3-(phosphonomethyl)cyclopentanecarboxylic acid
Uniqueness
1-Amino-3-(phosphonomethyl)cyclobutanecarboxylic acid is unique due to its specific cyclobutane ring structure combined with the amino and phosphonomethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
375858-31-4 |
|---|---|
分子式 |
C6H12NO5P |
分子量 |
209.14 g/mol |
IUPAC 名称 |
1-amino-3-(phosphonomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H12NO5P/c7-6(5(8)9)1-4(2-6)3-13(10,11)12/h4H,1-3,7H2,(H,8,9)(H2,10,11,12) |
InChI 键 |
YDHCVPPZDFZPBG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C(=O)O)N)CP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9H-Fluoren-9-YL)methyl 2-amino-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B13972629.png)
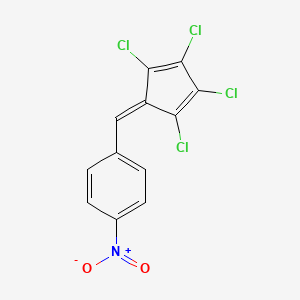
![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)


![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)

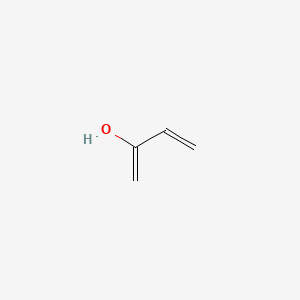
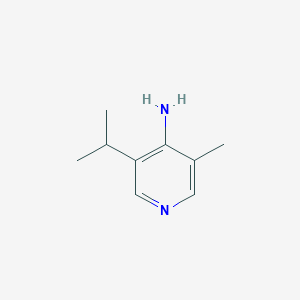
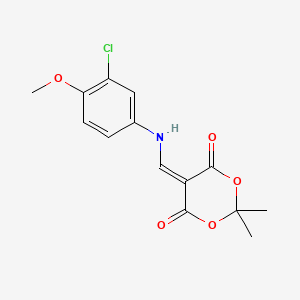

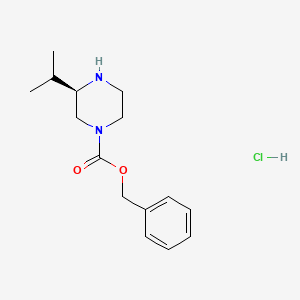
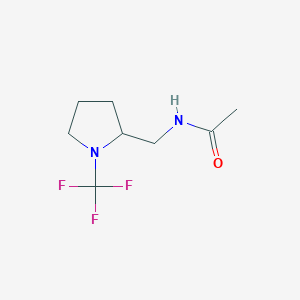
![Benzene, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bis-](/img/structure/B13972702.png)
